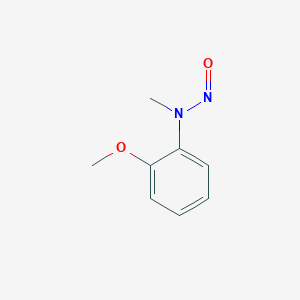

2-Methoxy-N-methyl-N-nitrosobenzenamine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

20451-54-1 |

|---|---|

Molecular Formula |

C8H10N2O2 |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

N-(2-methoxyphenyl)-N-methylnitrous amide |

InChI |

InChI=1S/C8H10N2O2/c1-10(9-11)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3 |

InChI Key |

NPJYXKTTXSIQKV-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1=CC=CC=C1OC)N=O |

Origin of Product |

United States |

Alternative Synthetic Routes to the 2 Methoxy N Methyl N Nitrosobenzenamine Framework

The synthesis of 2-Methoxy-N-methyl-N-nitrosobenzenamine initiates from the precursor 2-methoxy-N-methylaniline. The core of the synthesis involves the nitrosation of the secondary amine group. While direct nitrosation is a common method, alternative routes can be employed to generate the N-nitroso functionality.

One of the primary sources for the formation of N-nitroso compounds is the reaction of secondary or tertiary amines with a nitrosating agent under acidic conditions. nih.gov A common nitrosating agent is nitrous acid (HNO₂), which is typically generated in situ from a nitrite (B80452) salt, such as sodium nitrite, and a strong acid.

An alternative approach involves the use of other nitrosating agents like nitrosyl halides (e.g., NOCl) or dinitrogen tetroxide (N₂O₄). These reagents can offer different reactivity profiles and may be advantageous in specific synthetic contexts, particularly when substrate sensitivity or solubility is a concern.

Furthermore, transnitrosation reactions can serve as an alternative route. In this process, a nitroso group is transferred from one organic molecule to another. This method can be useful when the direct nitrosation of the target amine is inefficient or leads to undesirable side products.

The choice of solvents and reagents is critical in directing the reaction towards the desired N-nitroso product and minimizing impurity formation. aquigenbio.com Some organic solvents can undergo nitrosation reactions themselves, leading to the generation of unwanted byproducts. aquigenbio.com Therefore, careful selection of the reaction medium is essential.

A summary of potential synthetic precursors and reagents is provided in the table below.

| Precursor | Reagent | Product |

| 2-Methoxy-N-methylaniline | Sodium nitrite/Acid | This compound |

| 2-Methoxy-N-methylaniline | Nitrosyl chloride | This compound |

| 2-Methoxy-N-methylaniline | Dinitrogen tetroxide | This compound |

Purification and Isolation Techniques for N Nitrosobenzenamine Compounds

Denitrosation Reactions and Pathways

Denitrosation, the removal of the nitroso group from the N-nitroso compound, is a fundamental reaction of 2-Methoxy-N-methyl-N-nitrosobenzenamine. This transformation can be achieved through various mechanisms, each with its own specific conditions and outcomes.

Metal-Free Denitrosation Methodologies

Recent advancements in organic synthesis have led to the development of metal-free methods for denitrosation, offering milder and more environmentally benign alternatives to traditional acid-catalyzed procedures. One such notable method involves the use of a combination of iodine and triethylsilane. This system has proven effective for the denitrosation of a variety of aryl N-nitrosamines at room temperature, affording the corresponding secondary amines in excellent yields. researchgate.net

This methodology exhibits broad substrate scope, tolerating a range of functional groups that might be susceptible to reduction under other conditions, such as alkenes, alkynes, nitriles, and esters. researchgate.net The reaction is typically fast, with many substrates being fully converted within a short period. researchgate.net

| Substrate (N-Nitrosoaniline Derivative) | Reagents | Solvent | Time | Yield (%) |

| N-methyl-N-nitrosoaniline | I2, Et3SiH | CH2Cl2 | 15 min | 95 |

| 4-Methoxy-N-methyl-N-nitrosoaniline | I2, Et3SiH | CH2Cl2 | 10 min | 97 |

| 4-Chloro-N-methyl-N-nitrosoaniline | I2, Et3SiH | CH2Cl2 | 15 min | 92 |

| N-benzyl-N-nitrosoaniline | I2, Et3SiH | CH2Cl2 | 10 min | 96 |

Table 1: Examples of Metal-Free Denitrosation of N-Nitrosoanilines. (Data sourced from Chaudhary et al., 2017) researchgate.net

Reductive and Oxidative Denitrosation Processes

Reductive Denitrosation: The N-nitroso group can be removed reductively to yield either the corresponding secondary amine or, under different conditions, a hydrazine (B178648) derivative. A classic method for the reduction of nitrosamines to hydrazines involves the use of zinc dust in acetic acid. nih.gov Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can also effect this transformation. nih.gov More recently, the reduction of N-nitrosodimethylamine (NDMA) with zero-valent zinc has been investigated, showing that the reaction proceeds via the formation of 1,1-dimethylhydrazine, which can be further reduced to dimethylamine. nih.gov

Oxidative Denitrosation: N-nitrosamines can undergo oxidation to form the corresponding nitramines. Reagents such as peroxytrifluoroacetic acid can oxidize the nitroso moiety directly. nih.gov Alternatively, electrochemical oxidation provides a modern and green approach. The flow electrochemical oxidation of N-nitrosamines to N-nitramines has been demonstrated, offering a reagent-free method for this transformation. cardiff.ac.ukresearchgate.netrsc.org This process typically involves the use of a platinum anode and cathode in the presence of oxygen. researchgate.net

Aromatic C-H Functionalization Directed by the N-Nitroso Group

The N-nitroso group has emerged as a powerful directing group in transition-metal-catalyzed C-H activation reactions. Its ability to coordinate with a metal center facilitates the selective functionalization of the ortho-C-H bond of the aniline (B41778) ring, providing a direct route to a variety of substituted anilines.

Metal-Catalyzed Ortho-Functionalization Reactions (e.g., Alkenylation, Acylation, Alkoxylation)

The N-nitroso directing group enables a range of ortho-functionalization reactions, including the introduction of alkenyl, acyl, and alkoxy groups.

Ortho-Alkenylation: Rhodium(III) catalysis has been effectively employed for the C-H olefination of N-nitrosoanilines with various alkenes. This reaction provides a straightforward route to ortho-alkenylated anilines.

Ortho-Acylation: The introduction of an acyl group at the ortho position can be achieved through similar metal-catalyzed C-H activation strategies.

Ortho-Alkoxylation: Palladium-catalyzed C-H alkoxylation of N-nitrosoanilines offers a method for the synthesis of 2-alkoxy-N-alkylanilines.

The versatility of the N-nitroso directing group allows for the synthesis of a wide array of ortho-substituted anilines, which are valuable intermediates in the synthesis of pharmaceuticals and other functional materials.

Mechanistic Insights into C-H Activation Pathways

The generally accepted mechanism for N-nitroso-directed C-H functionalization involves several key steps. The reaction is initiated by the coordination of the N-nitroso group to the metal catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, where the ortho-C-H bond is cleaved to form a five-membered metallacyclic intermediate. This intermediate then reacts with the coupling partner (e.g., an alkene, alkyne, or other electrophile) in a migratory insertion step. Subsequent reductive elimination regenerates the catalyst and yields the ortho-functionalized product. This catalytic cycle allows for the efficient and selective transformation of the C-H bond.

Regioselectivity and Stereoselectivity in Directed Functionalization

The directing effects of the substituents on the benzene ring play a crucial role in the functionalization of this compound. The methoxy (B1213986) group (-OCH₃) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. This is due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring, which increases the electron density at the ortho and para positions.

Conversely, the N-methyl-N-nitrosoamino group (-N(CH₃)NO) is generally considered a deactivating group due to its electron-withdrawing nature. However, its directing influence can be complex. In reactions where the nitroso group is involved, such as the Fischer-Hepp rearrangement, the substitution pattern is highly specific.

The stereoselectivity in reactions involving this compound is often dependent on the specific reaction conditions and the nature of the reagents. For instance, in nucleophilic additions to the nitroso group, the stereochemical outcome can be influenced by the steric hindrance presented by the ortho-methoxy group and the methyl group on the nitrogen.

Transformations Involving the Nitroso Functional Group

The N-nitroso moiety is a versatile functional group that can undergo a variety of chemical transformations, including reactions with nucleophiles and electrophiles, as well as reduction and oxidation.

The nitrogen atom of the nitroso group is electrophilic and can be attacked by nucleophiles. In acidic conditions, the oxygen atom can be protonated, further enhancing the electrophilicity of the nitrogen atom. The kinetics of denitrosation of N-alkyl-N-nitrosoaniline derivatives have been studied in acidic environments. nih.gov

The aromatic ring itself, activated by the methoxy group, can undergo electrophilic substitution. The regioselectivity of such reactions is primarily governed by the ortho-, para-directing effect of the methoxy group.

The N-nitroso group can be reduced to the corresponding hydrazine or amine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄), zinc dust in acetic acid, or catalytic hydrogenation. The choice of reducing agent and reaction conditions can allow for the selective formation of either the hydrazine or the fully reduced amine.

Table 1: Reduction Products of this compound

| Reagent | Product |

|---|---|

| Zn/CH₃COOH | 2-Methoxy-N-methylbenzenamine |

| LiAlH₄ | 1-Methyl-1-(2-methoxyphenyl)hydrazine |

Oxidative Transformations of the N-Nitroso Group

Oxidation of N-nitrosamines can lead to the formation of N-nitramines. Reagents such as trifluoroperacetic acid (CF₃CO₃H) are often employed for this transformation. The reaction proceeds via the electrophilic attack of the oxidizing agent on the nitrogen atom of the nitroso group.

Rearrangement Reactions (e.g., Fischer-Hepp Rearrangement)

A characteristic reaction of aromatic N-nitrosamines is the Fischer-Hepp rearrangement. chemeurope.comwikipedia.org This acid-catalyzed intramolecular reaction involves the migration of the nitroso group from the nitrogen atom to the para position of the aromatic ring. chemeurope.comwikipedia.org In the case of this compound, the para position to the N-methylamino group is occupied by the methoxy group, which could potentially lead to a complex reaction outcome or inhibition of the classical rearrangement. However, the general mechanism involves protonation of the nitrosamine (B1359907), followed by an intramolecular electrophilic attack of the nitroso group on the electron-rich aromatic ring. chemeurope.comwikipedia.org The reaction is of synthetic importance because para-nitroso secondary anilines cannot typically be prepared by direct nitrosation. chemeurope.comwikipedia.org While the exact mechanism is still a subject of discussion, there is strong evidence supporting an intramolecular pathway. rsc.org

Thermal and Photochemical Decomposition Mechanisms

The thermal and photochemical stability of N-nitrosamines is a significant area of study due to their potential biological activity. Thermal decomposition of N-nitrosamines can proceed through various pathways, including homolytic cleavage of the N-N bond to form nitric oxide and an aminyl radical. The presence of substituents on the aromatic ring can influence the decomposition temperature and the nature of the products formed.

Photochemical decomposition, typically initiated by UV irradiation, can also lead to the cleavage of the N-N bond. The resulting radicals can then undergo a variety of subsequent reactions, leading to a complex mixture of products. The specific mechanisms for this compound are not extensively detailed in the provided search results, but the general principles of N-nitrosamine decomposition would apply.

Theoretical and Computational Studies of 2 Methoxy N Methyl N Nitrosobenzenamine

Electronic Structure and Bonding Analysis

The electronic characteristics of 2-Methoxy-N-methyl-N-nitrosobenzenamine are governed by the interplay of the aromatic ring, the electron-donating methoxy (B1213986) group, the N-methylamino group, and the N-nitroso group. Quantum chemical calculations are essential tools for elucidating these complex interactions.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), would be instrumental in determining the energies and compositions of the molecular orbitals (MOs) of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they dictate the molecule's reactivity.

For aromatic nitrosamines, the HOMO is typically a π-orbital with significant contributions from the lone pair of the amino nitrogen and the aromatic ring. The LUMO is often a π*-antibonding orbital associated with the N=O group. The presence of a methoxy group at the ortho position is expected to raise the energy of the HOMO due to its electron-donating mesomeric effect, thereby decreasing the HOMO-LUMO energy gap. This smaller energy gap would suggest a higher reactivity compared to unsubstituted N-methyl-N-nitrosobenzenamine.

Illustrative Data Table: Calculated Molecular Orbital Energies for a Representative Aromatic Nitrosamine (B1359907)

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | +0.85 | π-antibonding orbital of the benzene (B151609) ring |

| LUMO | -0.50 | π-antibonding orbital of the N=O group |

| HOMO | -6.20 | π-orbital with major contribution from the amino N and the ring |

| HOMO-1 | -7.15 | π-orbital of the benzene ring |

Note: These values are representative and based on typical DFT calculations for similar aromatic nitrosamines.

The charge distribution within this compound is highly influenced by the electronegativity of the oxygen and nitrogen atoms and the resonance effects of the substituents. A molecular electrostatic potential (MEP) map would visually represent the charge distribution.

It is anticipated that the oxygen atom of the nitroso group and the oxygen atom of the methoxy group would be regions of high negative electrostatic potential, making them susceptible to electrophilic attack. The hydrogen atoms of the methyl group and the aromatic ring would exhibit positive electrostatic potential. The nitrogen atoms would have a more complex charge distribution due to their involvement in both the amino and nitroso functionalities. Studies on o-anisidine (B45086) (2-methoxyaniline) have shown that the amino group influences the charge distribution significantly, and a similar effect is expected here. researchgate.net

Illustrative Data Table: Calculated Mulliken Atomic Charges for Key Atoms

| Atom | Charge (a.u.) |

| O (nitroso) | -0.45 |

| N (nitroso) | +0.20 |

| N (amino) | -0.30 |

| C (attached to N) | +0.15 |

| O (methoxy) | -0.55 |

| C (methoxy) | +0.10 |

Note: These values are illustrative and represent typical charge distributions in similar molecules.

Conformational Analysis and Stereodynamics

The stereodynamics of this compound are primarily dictated by rotation around the N-N bond and the steric and electronic influence of the ortho-methoxy and N-methyl substituents.

A key feature of N-nitrosamines is the partial double bond character of the N-N bond, which results in a significant rotational barrier. This restricted rotation gives rise to two stable planar conformers, typically designated as E and Z isomers, which can often be observed and distinguished by NMR spectroscopy. The energy barrier for this rotation in N-nitrosamines generally falls in the range of 23–29 kcal/mol. chemicalbook.com

The relative stability of the E and Z isomers is influenced by steric hindrance between the substituents on the amino nitrogen and the nitroso oxygen. In the case of this compound, the Z-isomer, where the nitroso oxygen is on the opposite side of the bulkier phenyl group, would likely be more stable than the E-isomer, where the oxygen is on the same side.

Computational studies on ortho-substituted anilines have demonstrated that bulky ortho-substituents can lead to a more non-planar arrangement of the amino group. researchgate.net The methyl group on the nitrogen also contributes to the steric crowding around the N-N bond, further influencing the rotational barrier and the preferred dihedral angles. Theoretical calculations would be necessary to quantify these effects and determine the minimum energy conformations.

Illustrative Data Table: Calculated Rotational Energy Barriers for N-N Bond Rotation in N-Nitrosamines

| Compound | Rotational Barrier (kcal/mol) | Method |

| N-Nitrosodimethylamine | 23.0 | Experimental (NMR) |

| N-Nitroso-N-methylaniline | ~21.0 | Theoretical (DFT) |

| This compound | 20.0 - 24.0 (Estimated) | Theoretical (Expected) |

Note: The value for the target compound is an estimation based on data for related molecules.

Reaction Pathway Elucidation and Transition State Analysis

Theoretical studies can provide valuable insights into the potential reaction pathways involving this compound, including its formation and decomposition.

The formation of N-nitrosamines typically occurs through the reaction of a secondary amine with a nitrosating agent, such as dinitrogen trioxide (N₂O₃), under acidic conditions. DFT calculations on the N-nitrosation of various secondary amines have shown that the reaction proceeds through a five-membered cyclic transition state with relatively low activation energies. researchgate.net The presence of the electron-donating methoxy group in the ortho position of the aniline (B41778) precursor would likely increase the nucleophilicity of the amino nitrogen, potentially accelerating the rate of nitrosation compared to unsubstituted N-methylaniline.

The decomposition of N-nitrosamines can be initiated by various factors, including acid catalysis or enzymatic oxidation. A common acid-catalyzed decomposition pathway involves protonation of the nitroso oxygen, followed by nucleophilic attack and cleavage of the N-N bond. nih.gov Computationally, this would involve locating the transition state for the N-N bond cleavage, which is expected to be the rate-determining step. The electronic effects of the methoxy group would influence the stability of any charged intermediates or transition states. For instance, its electron-donating nature could stabilize a partial positive charge on the aromatic ring during the reaction.

Computational Modeling of Nitrosation Mechanisms

The formation of N-nitrosamines from secondary amines and nitrosating agents is a significant area of study. Computational modeling, particularly using Density Functional Theory (DFT), offers deep insights into the reaction mechanisms and energy barriers involved. elifesciences.org Studies on a range of secondary amines have utilized DFT calculations to evaluate the impact of electronic and steric factors on the activation energy of N-nitrosation. researchgate.net

For the formation of this compound from its precursor, 2-methoxy-N-methylaniline, the reaction with a nitrosating agent under acidic conditions is the primary pathway. Computational models screen various potential nitrosating agents, such as nitrosyl chloride (NOCl), nitric acid (HNO₂), and dinitrogen trioxide (N₂O₃), to determine the most favorable reaction pathways. elifesciences.orgresearchgate.net Research has shown that asymmetric N₂O₃ is often a highly favorable nitrosating agent for secondary amines. elifesciences.orgresearchgate.net

Calculations are typically performed using methods like the B3LYP functional with a triple-zeta basis set (e.g., B3LYP-D3/def2-TZVP) to optimize the structures of reactants, transition states, and products. elifesciences.orgresearchgate.net To simulate realistic conditions, solvent effects are often included using implicit models like the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM). elifesciences.orgresearchgate.net The resulting calculations reveal that the activation energies for N-nitrosation are generally low, suggesting the reaction is likely to occur if the precursor amine and nitrosating agent are present. researchgate.net The electronic properties of the amine, influenced by substituents like the electron-donating methoxy group and the methyl group in this compound, play a crucial role in modulating the reaction's energy profile. elifesciences.org

Table 1: Factors Influencing N-Nitrosation Activation Energy

| Factor | Influence on Activation Energy | Rationale |

|---|---|---|

| Amine Basicity (pKa) | Higher pKa can correlate with different reaction rates. | Affects the concentration of the free, unprotonated amine available for reaction. elifesciences.org |

| Electronic Effects | Electron-donating groups on the amine generally lower the barrier. | Stabilize the transition state by increasing the nucleophilicity of the nitrogen atom. |

| Steric Hindrance | Increased steric bulk around the nitrogen atom increases the barrier. | Hinders the approach of the nitrosating agent to the reaction center. researchgate.net |

| Nitrosating Agent | The specific agent (e.g., N₂O₃, NOCl) determines the pathway and barrier height. | Different agents have inherently different reactivities and lead to distinct transition state structures. researchgate.net |

Theoretical Prediction of Reactivity and Selectivity in C-H Activation

Beyond its formation, the subsequent reactivity of this compound is of significant interest. One critical reaction pathway for similar compounds, particularly in biological contexts, involves C-H activation. acs.org Theoretical methods are indispensable for predicting the reactivity and selectivity of such transformations. Hybrid quantum mechanics/molecular mechanics (QM/MM) calculations are particularly suited for studying these reactions, especially if they are enzyme-catalyzed. acs.org

For this compound, several sites are potential targets for C-H activation, including the N-methyl group, the O-methyl group, and the aromatic ring C-H bonds. Computational models can calculate the activation barriers for hydrogen abstraction from each of these positions. These calculations suggest that the C-H bonds of the N-methyl group are often the most susceptible to metabolic activation in related N-nitroso compounds. acs.org This initial step can lead to the formation of highly reactive intermediates.

The selectivity of C-H activation is governed by several factors that can be modeled computationally, as detailed in the table below.

Table 2: Potential Sites for C-H Activation in this compound

| Site of C-H Activation | Influencing Factors | Predicted Relative Reactivity |

|---|---|---|

| N-Methyl Group (CH₃-N) | Lower Bond Dissociation Energy (BDE) due to α-nitrogen stabilization of the resulting radical. | High |

| O-Methyl Group (CH₃-O) | Higher BDE compared to the N-methyl group. | Low |

| Aromatic Ring (Aryl-H) | Strong C-H bonds, delocalized π-system. | Very Low |

Bond Dissociation Energies (BDEs) and Energetics of Transformations

Bond Dissociation Energy (BDE) is a fundamental thermochemical parameter that quantifies the energy required to break a specific bond homolytically. It is crucial for understanding the stability and potential transformation pathways of a molecule. The energetics of this compound can be analyzed by examining the BDEs of its key chemical bonds. While experimental data for this specific molecule may be unavailable, reliable estimates can be derived from computational calculations and established values for structurally related compounds. ucsb.edu

The N-N bond in N-nitrosamines is known to be relatively weak, which is a primary reason for their characteristic reactivity. This low BDE facilitates the cleavage of the nitroso group, which can be an initial step in various decomposition or reaction pathways. In contrast, C-H and C-C bonds are significantly stronger. The table below presents typical BDE values for the types of bonds found in the target molecule, providing a quantitative basis for predicting its chemical behavior. ucsb.edu

Table 3: Typical Bond Dissociation Energies (BDEs) Relevant to this compound

| Bond | Structural Context | Typical BDE (kJ/mol) |

|---|---|---|

| N-N | R₂N-NO | ~175 |

| N=O | R-N=O | ~490-590 |

| C-N | Aryl-N(CH₃)R | ~272-285 |

| C-N | CH₃-NR₂ | ~331 |

| C-O | Aryl-OCH₃ | ~381 |

| C-H | H-CH₂N(R)NO | Lowered relative to alkane |

| C-H | H-CH₂(Aryl) | ~301 |

| C-O | CH₃-O(Aryl) | ~335 |

Note: Values are approximations based on similar chemical structures and should be interpreted as representative estimates. ucsb.edu

Vibrational Spectroscopy Predictions and Corroboration with Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a primary method for molecular structure elucidation. Computational chemistry provides a robust framework for predicting vibrational spectra, which aids in the interpretation of experimental results and the structural confirmation of compounds. core.ac.ukbiointerfaceresearch.com

For this compound, a theoretical vibrational spectrum can be calculated using DFT methods, typically at the same level of theory used for geometry optimization (e.g., B3LYP/6-311++G(d,p)). core.ac.uk The process begins with finding the minimum energy geometry of the molecule. A frequency calculation is then performed, which yields the harmonic vibrational frequencies and their corresponding IR and Raman intensities. biointerfaceresearch.com The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. biointerfaceresearch.com

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor to improve agreement with experimental data. biointerfaceresearch.com The predicted spectrum allows for the assignment of specific vibrational modes to the observed absorption bands. For this compound, key characteristic vibrations include the N=O stretch, N-N stretch, C-O stretches, and various C-H and aromatic ring modes.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Aryl-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | CH₃-N, CH₃-O | 2850 - 3000 | Medium |

| N=O Stretch | N=O | 1450 - 1500 | Strong |

| C=C Stretch (Aromatic) | Benzene Ring | 1400 - 1600 | Medium-Strong |

| C-N Stretch | Aryl-N, CH₃-N | 1250 - 1350 | Medium |

| C-O Stretch (Aryl Ether) | Aryl-O-CH₃ | 1200 - 1275 (asymmetric), 1020-1075 (symmetric) | Strong |

| N-N Stretch | N-N | 1000 - 1100 | Medium-Weak |

This powerful synergy between computational prediction and experimental measurement is invaluable for identifying and characterizing complex molecules like this compound. uzh.charxiv.org

Advanced Analytical Methodologies for Characterization and Quantification in Chemical Systems

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool for the analysis of nitrosamines, offering high selectivity and accurate mass measurements that are crucial for definitive structure confirmation and for differentiating target analytes from isobaric interferences. fda.gov Techniques such as Orbitrap-based mass spectrometry provide the necessary resolving power (>10,000) to distinguish between compounds with very similar nominal masses, which is a common challenge in complex matrices. fda.gov

Fragmentation Pathways and Mechanistic Interpretation

The structural elucidation of 2-Methoxy-N-methyl-N-nitrosobenzenamine via HRMS is fundamentally dependent on the interpretation of its fragmentation patterns under controlled collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). While specific experimental data for this compound is not extensively published, its fragmentation can be predicted based on the known behavior of N-nitrosamines and related aromatic structures. nih.govresearchgate.net

Upon ionization, typically forming the protonated molecule [M+H]⁺ in positive ion mode, the molecule would undergo a series of characteristic fragmentation steps. The primary fragmentation pathways for this compound would likely include:

Loss of the Nitroso Group: A common fragmentation for N-nitrosamines is the cleavage of the N-N bond, leading to the loss of a nitric oxide radical (•NO), a neutral loss of 30 Da. researchgate.net

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom is a characteristic fragmentation pathway for amines. miamioh.edu For this compound, this could result in the loss of the methyl group (•CH₃, 15 Da).

Loss of the Methoxy (B1213986) Group: The methoxy group on the benzene (B151609) ring can be lost as a methyl radical (•CH₃, 15 Da) or a neutral formaldehyde (B43269) molecule (CH₂O, 30 Da).

Cleavage of the Aromatic Ring: At higher collision energies, fragmentation of the benzene ring can occur, leading to characteristic aromatic fragment ions.

A plausible fragmentation scheme for this compound is detailed in the table below.

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (calculated) | Plausible Structure of Fragment |

|---|---|---|---|---|

| 167.0815 | [C₈H₁₁N₂O₂]⁺ | - | 167.0815 | Protonated Molecule |

| 167.0815 | [C₈H₁₀N₂O]⁺ | •OH | 150.0788 | Loss of hydroxyl radical |

| 167.0815 | [C₈H₁₁NO]⁺ | •NO | 137.0835 | Loss of nitroso radical |

| 167.0815 | [C₇H₈NO₂]⁺ | •CH₃ | 152.0604 | Loss of methyl radical from N-methyl group |

| 137.0835 | [C₇H₈N]⁺ | •OCH₃ | 106.0651 | Subsequent loss of methoxy radical |

Isotopic Labeling Studies via HRMS

Isotopic labeling is a definitive technique used to confirm fragmentation pathways and elucidate reaction mechanisms. wikipedia.org In this approach, specific atoms in the this compound molecule are replaced with their stable heavy isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). wikipedia.org When the labeled compound is analyzed by HRMS, the resulting mass shift in the precursor and fragment ions provides unambiguous evidence of which atoms are retained or lost during fragmentation. plos.org

For instance, synthesizing 2-Methoxy-N-(methyl-d₃)-N-nitrosobenzenamine would result in a 3 Da mass increase in the parent molecule. If a fragment ion also shows this 3 Da shift, it confirms that the N-methyl group is part of that fragment. Conversely, if a fragment's mass remains unchanged, it indicates the loss of the deuterated methyl group. Such studies are invaluable for confirming the proposed pathways in Table 1 and for distinguishing between isobaric fragment ions.

Advanced Chromatographic Separations Coupled with Mass Spectrometry

The coupling of chromatographic separation techniques with mass spectrometry is the cornerstone of modern trace-level analysis, providing the necessary selectivity and sensitivity for complex sample matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

LC-MS/MS is a widely used technique for the quantification of nitrosamine (B1359907) impurities in various samples, including pharmaceutical products. nih.gov The method offers high sensitivity and selectivity, making it suitable for trace analysis of this compound. A typical LC-MS/MS method would involve reversed-phase chromatography to separate the analyte from matrix components, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

In MRM mode, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes background noise and allows for quantification at very low levels.

| Parameter | Condition |

|---|---|

| LC Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 1.9 µm) lcms.cz |

| Mobile Phase A | 0.1% Formic acid in water lcms.cz |

| Mobile Phase B | 0.1% Formic acid in methanol (B129727) lcms.cz |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Quantifier) | 167.1 → 137.1 |

| MRM Transition (Qualifier) | 167.1 → 106.1 |

| Limit of Quantification (LOQ) | ~0.1 - 1 ng/mL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

For volatile and semi-volatile nitrosamines, Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established analytical technique. nih.gov Given its structure, this compound is expected to have sufficient volatility and thermal stability for GC analysis. The use of a direct injection method with a splitless inlet would be appropriate for trace-level detection. shimadzu.com

In GC-MS, separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. Electron Ionization (EI) is a common ionization technique in GC-MS, which typically results in extensive fragmentation, providing a characteristic "fingerprint" mass spectrum that can be used for identification.

| Parameter | Condition |

|---|---|

| GC Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) tandfonline.com |

| Carrier Gas | Helium at a constant flow of 1 mL/min tandfonline.com |

| Oven Program | Initial temp. 50°C, ramp to 250°C shimadzu.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Characteristic Ions (m/z) | 166 (M⁺), 136 (M-NO)⁺, 121 (M-NO-CH₃)⁺, 93 |

| Limit of Detection (LOD) | ~0.05 - 0.5 µg/kg tandfonline.com |

Supercritical Fluid Chromatography (SFC)-Mass Spectrometry Applications

Supercritical Fluid Chromatography (SFC) coupled with mass spectrometry has emerged as a powerful alternative to LC and GC for the analysis of a wide range of compounds, including nitrosamines. fu-berlin.deresearchgate.net SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with the addition of a small amount of an organic modifier like methanol. fu-berlin.de

This technique offers several advantages, including high separation efficiency, fast analysis times, and reduced consumption of organic solvents, making it a "greener" analytical approach. researchgate.net The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster equilibration times compared to LC. For the analysis of this compound, SFC-MS could provide unique selectivity and a rapid, high-throughput analytical solution. fu-berlin.de

| Advantage | Description |

|---|---|

| High Throughput | Fast separation and re-equilibration times lead to shorter analytical cycles. researchgate.net |

| Orthogonal Selectivity | SFC can offer different separation selectivity compared to reversed-phase LC, aiding in the resolution of complex mixtures. |

| Reduced Solvent Usage | Primarily uses CO₂, reducing the consumption and disposal of organic solvents. fu-berlin.de |

| Enhanced MS Sensitivity | The efficient desolvation of the mobile phase can lead to improved ionization efficiency and sensitivity in the mass spectrometer. fu-berlin.de |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Dynamic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure and dynamics of molecules in solution. For this compound, a combination of one-dimensional and multi-dimensional NMR techniques, along with dynamic NMR studies, offers a complete picture of its conformational and stereochemical properties.

Multi-dimensional NMR experiments are crucial for unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the scalar couplings between adjacent protons. In the aromatic region, this would show correlations between the protons on the benzene ring, aiding in their sequential assignment. For instance, the proton ortho to the methoxy group would likely show a correlation to the adjacent meta proton.

Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional technique correlates the chemical shifts of protons directly attached to carbon atoms. An HSQC spectrum would allow for the direct assignment of the carbon signals of the methoxy group, the N-methyl group, and the aromatic carbons that are protonated.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| O-CH ₃ | ~3.8 | ~55 | C-2 (aromatic) |

| N-CH ₃ | ~3.4 | ~40 | C-1 (aromatic), N=O |

| Ar-H (ortho, para) | 6.8 - 7.2 | 110 - 125 | Aromatic carbons |

| Ar-H (meta) | 7.2 - 7.5 | 125 - 130 | Aromatic carbons |

| C -1 (Ar) | - | ~145 | N-CH₃ protons |

| C -2 (Ar) | - | ~155 | O-CH₃ protons |

| Aromatic C -H | - | 110 - 130 | Attached protons (via HSQC) |

| C =O (N=O) | - | >160 | N-CH₃ protons |

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

The N-N bond in N-nitrosamines possesses a significant double bond character due to resonance, which leads to restricted rotation around this bond. nanalysis.com This restricted rotation can result in the presence of two distinct geometric isomers (E and Z) at room temperature, which may be observable by NMR spectroscopy. nanalysis.com

Dynamic NMR (DNMR) studies involve recording NMR spectra at various temperatures. At low temperatures, the rotation around the N-N bond is slow on the NMR timescale, and separate signals for the methyl and methoxy groups of the E and Z isomers might be observed. As the temperature is increased, the rate of rotation increases. At a certain temperature, known as the coalescence temperature, the two sets of signals broaden and merge into a single, time-averaged signal. By analyzing the lineshape changes as a function of temperature, it is possible to determine the energy barrier (ΔG‡) for this rotational process. This provides valuable information about the electronic nature of the N-N bond.

¹⁵N NMR spectroscopy is a powerful technique for directly probing the electronic environment of the nitrogen atoms. The chemical shift of the nitroso nitrogen is particularly sensitive to its chemical environment and bonding. For C-nitroso compounds, the ¹⁵N chemical shift can vary significantly depending on whether the compound exists as a monomer or a dimer. acs.orgacs.org In the case of N-nitrosamines, the ¹⁵N chemical shifts are also expected to be highly informative.

The chemical shift range for nitroso nitrogens can be quite large. researchgate.net For N-nitrosamines, the nitrogen of the nitroso group is expected to resonate at a significantly different chemical shift compared to the amine nitrogen. This difference in chemical shifts can provide insights into the electronic structure of the N-N=O moiety. Furthermore, any factors that affect the electron density at the nitrogen atoms, such as the nature of the substituents on the aromatic ring, would be reflected in the ¹⁵N NMR spectrum. Studies on related nitrosoarenes have shown that the ¹⁵N chemical shifts can range widely, providing a sensitive probe of the electronic structure. illinois.edu

Table 2: Expected ¹⁵N NMR Chemical Shift Ranges for the Nitrogen Atoms in this compound

| Nitrogen Atom | Expected Chemical Shift Range (ppm, relative to NH₃) |

|---|---|

| Amine Nitrogen (N-methyl) | 50 - 150 |

Note: These ranges are illustrative and based on general data for related compounds.

X-ray Crystallography for Solid-State Structural Determination

While NMR spectroscopy provides detailed information about the structure and dynamics in solution, X-ray crystallography offers a precise determination of the molecular structure in the solid state. A single-crystal X-ray diffraction analysis of this compound would provide accurate bond lengths, bond angles, and torsional angles.

This technique would definitively establish the geometry around the nitrosamine group, including the N-N and N-O bond lengths, which are indicative of the degree of double bond character. Furthermore, it would reveal the conformation of the molecule in the crystal lattice, including the orientation of the methoxy and N-methyl groups relative to the aromatic ring and the nitroso group. The packing of the molecules in the crystal lattice, governed by intermolecular interactions such as van der Waals forces and potential weak hydrogen bonds, would also be elucidated.

Advanced Spectroscopic Probes for Electronic Structure and Reactivity Studies

Beyond NMR and X-ray crystallography, other advanced spectroscopic techniques can provide deeper insights into the electronic structure and potential reactivity of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions within the molecule, particularly those involving the nitroso chromophore and the aromatic system, can be studied using UV-Vis spectroscopy. The position and intensity of the absorption bands can be correlated with the electronic structure and can be sensitive to the solvent environment.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are useful for identifying the characteristic functional groups in the molecule. The N-N and N=O stretching frequencies in the IR and Raman spectra can provide further information about the bonding within the nitrosamine moiety.

Computational Chemistry: In conjunction with experimental data, quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to model the molecular structure, predict spectroscopic properties (NMR chemical shifts, vibrational frequencies), and analyze the electronic structure (e.g., molecular orbitals, charge distribution). This combined experimental and theoretical approach provides a more complete understanding of the chemical properties of this compound.

Applications of 2 Methoxy N Methyl N Nitrosobenzenamine in Synthetic Organic Chemistry

As a Precursor or Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

There is no available scientific literature that describes the use of 2-Methoxy-N-methyl-N-nitrosobenzenamine as a precursor or intermediate in the synthesis of nitrogen-containing heterocycles. Generally, N-nitrosamines can be chemically transformed to generate diazonium ions or other reactive species that could potentially participate in cyclization reactions to form heterocyclic rings. However, no such pathways have been reported for this specific compound.

Role as a Directing Group in Regioselective Functionalization of Aromatic Systems

Information regarding the role of the N-methyl-N-nitrosoamino group in this compound as a directing group for regioselective functionalization of the attached aromatic ring is not documented. The interplay between the methoxy (B1213986) and the N-nitrosoamino substituents could theoretically influence the electronic properties of the benzene (B151609) ring, but experimental evidence of this effect in directing electrophilic or nucleophilic aromatic substitution is absent from the literature.

Utilization in Generation of Reactive Intermediates for Complex Molecule Synthesis (e.g., Nitrenes, Diazonium Ions)

While N-nitrosamines are known precursors to reactive intermediates, there are no specific studies detailing the generation of nitrenes, diazonium ions, or other reactive species from this compound for the purpose of complex molecule synthesis. The general transformation of N-nitrosamines to diazonium ions typically requires treatment with strong acids, but the specific conditions and outcomes for this substrate have not been reported.

Involvement in Novel Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

No novel carbon-carbon or carbon-heteroatom bond-forming reactions involving this compound have been described in the scientific literature. The potential for this compound to participate in such reactions remains unexplored.

Applications in Material Science and Related Chemical Fields

There is no information available on the applications of this compound in material science or any related chemical fields. Its properties and potential uses in these areas have not been investigated.

Future Research Directions and Unexplored Avenues for 2 Methoxy N Methyl N Nitrosobenzenamine

Development of Greener Synthetic Routes and Catalytic Systems

The synthesis of N-nitrosamines traditionally relies on methods that can be hazardous and environmentally taxing. Future research must prioritize the development of sustainable and efficient synthetic protocols for 2-Methoxy-N-methyl-N-nitrosobenzenamine.

Alternative Nitrosating Agents: A key avenue is the replacement of conventional nitrosating agents, like acidified nitrite (B80452), with greener alternatives. Tert-butyl nitrite (TBN) has emerged as a promising candidate, enabling nitrosation under solvent-free, metal-free, and acid-free conditions, which simplifies isolation and improves yields. schenautomacao.com.br Another approach involves electrochemical methods, where secondary amines can be nitrosated using sodium nitrite in a flow cell, eliminating the need for harsh acids or other toxic reagents. cardiff.ac.ukresearchgate.net

Catalytic Systems: The exploration of novel catalytic systems offers significant potential. This includes:

Photocatalysis: Visible-light-driven methods could provide mild and selective pathways for N-nitrosation, minimizing heat and harsh reagents.

Biocatalysis: The use of enzymes, such as those from denitrifying bacteria, could offer highly selective and environmentally benign routes to N-nitrosation at neutral pH. nih.govnih.gov While biocatalytic nitration is an emerging field, the oxidation of amine precursors represents a viable strategy. researchgate.netacs.org

These green chemistry approaches would not only make the synthesis of this compound safer and more sustainable but also potentially offer access to novel reactivity and selectivity.

| Synthetic Strategy | Key Advantages | Potential Application |

| Flow Electrochemistry | Avoids harsh acids, uses electrons as a "green" reagent, enhances safety. cardiff.ac.ukresearchgate.net | Scalable and safe on-demand synthesis. |

| tert-Butyl Nitrite (TBN) | Metal-free, acid-free, solvent-free conditions, benign byproducts. schenautomacao.com.br | High-yield synthesis with simplified purification. |

| Biocatalysis | High selectivity, mild aqueous conditions, environmentally friendly. nih.govnih.gov | Chiral synthesis and complex molecule functionalization. |

| Photocatalysis | Uses light as a reagent, operates at ambient temperature, high selectivity. | Energy-efficient synthesis with minimal waste. |

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and discovering new transformations. In situ spectroscopic techniques are powerful tools for studying transient intermediates and reaction kinetics in real-time, providing insights that are unattainable through traditional offline analysis. mt.com

Future studies on this compound should employ a suite of operando spectroscopic methods:

In Situ FTIR (Fourier-Transform Infrared) Spectroscopy: ReactIR and other in situ FTIR technologies can track the concentration of reactants, intermediates, and products throughout a reaction. mt.commt.comnih.gov This would be invaluable for elucidating the kinetics of the nitrosation process to form the title compound and for monitoring its subsequent transformations.

Operando Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly effective for monitoring reactions in aqueous media and for studying vibrational changes in non-polar bonds. rsc.orgornl.gov It can provide simultaneous information on the catalyst structure and the reaction products. ornl.gov Interfacing Raman spectroscopy with flow reactors allows for real-time monitoring and optimization of continuous processes. beilstein-journals.orgresearchgate.net

In Situ NMR (Nuclear Magnetic Resonance) Spectroscopy: For slower reactions, in situ NMR can provide detailed structural information about intermediates that may be too unstable to isolate, offering unambiguous evidence for proposed mechanistic pathways.

By combining these techniques, researchers can build a comprehensive picture of the formation and reactivity of this compound, identifying key intermediates and transition states that govern its chemical behavior.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of potentially hazardous compounds like N-nitrosamines is ideally suited to continuous flow chemistry. schenautomacao.com.br Flow reactors offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety due to the small reaction volumes. researchgate.net

Automated Flow Synthesis: The integration of flow reactors with automated platforms can revolutionize the study of this compound. syrris.com Automated systems allow for high-throughput screening of reaction conditions to rapidly identify optimal parameters. syrris.comchemspeed.com This is particularly advantageous for multi-variable optimizations. For a compound like this compound, an automated flow platform could:

Safely handle potentially unstable reagents and intermediates. sciencedaily.comacs.org

Rapidly screen a wide range of temperatures, pressures, and catalyst loadings.

Integrate online analysis (e.g., in situ FTIR/Raman) for real-time data acquisition and process control.

Enable the generation of a library of derivatives for structure-activity relationship studies. syrris.com

This technology not only enhances safety and efficiency but also accelerates the discovery and development cycle, allowing researchers to move from hypothesis to validated results with unprecedented speed. researchgate.net

Exploration of New Reactivity Modes and Transformations

Beyond its formation, the reactivity of the N-nitroso group in this compound offers a fertile ground for discovering novel chemical transformations. The interplay between the nitroso group and the electron-rich, methoxy-substituted benzene (B151609) ring is expected to unlock unique reactivity.

C-H Functionalization: The N-nitroso group can act as a traceless directing group in transition-metal-catalyzed C-H activation reactions. researchgate.netresearchgate.net This strategy could be employed to functionalize the ortho-position of the benzene ring of this compound, providing a powerful tool for constructing complex molecular architectures. After the desired transformation, the nitroso group can be readily removed.

Photochemical Transformations: N-nitrosamines are known to undergo photochemical reactions, often involving N-N bond cleavage to generate aminium radicals. nih.govacs.orgsemanticscholar.org The resulting radicals can participate in a variety of reactions, including additions to unsaturated bonds. acs.org Investigating the photochemistry of this compound could lead to novel methods for C-C and C-N bond formation under mild, light-driven conditions.

Cycloaddition Reactions: The N-nitroso moiety can participate in cycloaddition reactions. For instance, reaction with organometallic reagents can lead to the formation of azomethine imines, which are versatile 1,3-dipoles for cycloadditions. nih.gov This could provide a pathway to novel heterocyclic compounds derived from the this compound scaffold.

Computational Design of Novel Derivatives with Tuned Reactivity

Computational chemistry provides a powerful platform for the in silico design and screening of new molecules with tailored properties, accelerating the discovery process by prioritizing the most promising candidates for synthesis. researchgate.net

Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure and reactivity of this compound and its derivatives. acs.orgnih.gov These calculations can predict:

Reaction pathways and activation barriers for its formation and subsequent reactions. nih.govfrontiersin.org

The influence of different substituents on the aromatic ring on the molecule's stability and reactivity.

Spectroscopic properties (NMR, IR, UV-Vis) to aid in experimental characterization.

Q & A

Q. What are the common synthetic routes for preparing 2-Methoxy-N-methyl-N-nitrosobenzenamine, and what critical reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nitrosation of the parent secondary amine (e.g., 2-methoxy-N-methylbenzenamine) using nitrosating agents like sodium nitrite under acidic conditions (e.g., HCl). Reaction temperature (0–5°C) and pH control are critical to minimize side reactions such as diazonium salt formation. Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) enhances purity. General procedures for analogous nitroso compounds emphasize stoichiometric precision and inert atmospheres to prevent decomposition .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify methoxy ( ppm), methyl ( ppm), and aromatic protons. The nitroso group’s electron-withdrawing effect deshields adjacent protons.

- Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Infrared (IR) Spectroscopy : Stretching vibrations for N–Nitroso () and methoxy () groups.

- HPLC : Reverse-phase chromatography with UV detection monitors purity. NIST databases provide reference spectra for cross-validation .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX software resolve ambiguities in the molecular geometry of nitroso compounds like this compound?

- Methodological Answer : SC-XRD provides precise bond lengths and angles, particularly for the N–Nitroso group’s planarity and torsional angles between substituents. SHELX software (e.g., SHELXL) refines crystallographic data by minimizing residuals (-factors) and validating thermal displacement parameters. For nitroso compounds, disorder modeling may be required due to rotational flexibility. Comparative analysis with density functional theory (DFT)-optimized geometries helps resolve discrepancies .

Q. What strategies should researchers employ to reconcile discrepancies between computational predictions (e.g., DFT) and experimental data (e.g., NMR chemical shifts) for this compound?

- Methodological Answer :

- Benchmarking : Use multiple DFT functionals (e.g., B3LYP, M06-2X) with solvent models (e.g., PCM) to simulate NMR shifts. Compare with experimental data to identify systematic errors.

- Conformational Sampling : Perform molecular dynamics (MD) simulations to account for dynamic effects in solution.

- Data Triangulation : Cross-validate with X-ray crystallography (bond lengths) and IR spectroscopy (vibrational modes). Contradictions may arise from solvent effects or crystal packing forces, requiring iterative refinement of computational models .

Q. What are the key considerations in designing kinetic studies to investigate the thermal decomposition pathways of this compound?

- Methodological Answer :

- Isothermal vs. Non-isothermal Methods : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine activation energies () via Kissinger or Ozawa methods.

- Atmosphere Control : Conduct experiments under inert gas (N) to isolate decomposition pathways from oxidative side reactions.

- Product Analysis : Trap volatile decomposition products (e.g., NO, CHOH) via gas chromatography-mass spectrometry (GC-MS). Mechanistic insights can be derived from Arrhenius plots and transition-state modeling .

Q. How do steric and electronic effects of the methoxy and nitroso groups influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : The methoxy group (-OCH) acts as an electron-donating para/ortho director, while the nitroso group (-N=O) is meta-directing due to its electron-withdrawing nature. Competitive directing effects require computational modeling (e.g., Fukui indices) to predict regioselectivity. Experimental validation involves nitration or halogenation reactions, followed by LC-MS to identify major products. Steric hindrance from the methyl group may further modulate reactivity .

Data Interpretation and Contradiction Analysis

Q. How should researchers address inconsistencies between observed and predicted 13^{13}13C NMR chemical shifts for the nitroso group’s neighboring carbons?

- Methodological Answer : Discrepancies often arise from solvent effects, hydrogen bonding, or inadequate DFT solvation models. Remedies include:

- Re-measuring NMR in deuterated solvents with varying polarities (e.g., CDCl vs. DMSO-d).

- Applying explicit solvent molecules in DFT calculations.

- Cross-referencing with solid-state NMR or SC-XRD data to assess environmental influences .

Safety and Handling

Q. What are the critical safety protocols for handling this compound given its structural similarity to known carcinogens?

- Methodological Answer :

- Containment : Use fume hoods and sealed systems for synthesis to minimize exposure.

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Quench nitroso compounds with aqueous FeSO/HCl to reduce toxicity before disposal.

- Monitoring : Regular air sampling and LC-MS analysis of lab surfaces to detect contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.